5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine
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Overview
Description
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a 2,2,2-trifluoroethoxy group at the 6-position, along with an amine group at the 3-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: A methyl group is introduced at the 5-position of the pyridine ring.
Etherification: The 6-position of the pyridine ring is then substituted with a 2,2,2-trifluoroethoxy group.
Amination: Finally, an amine group is introduced at the 3-position of the pyridine ring.
The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group or the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with modified functional groups .
Scientific Research Applications
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: can be compared with other similar compounds, such as:
5-Methyl-6-ethoxypyridin-3-amine: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
5-Methyl-6-(2,2,2-trifluoroethoxy)pyridine: Lacks the amine group at the 3-position.
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: Lacks the methyl group at the 5-position.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5-2-6(12)3-13-7(5)14-4-8(9,10)11/h2-3H,4,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQARCDZVEEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734392 |
Source
|
Record name | 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250497-38-1 |
Source
|
Record name | 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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